Synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide: An In-depth Technical Guide
Synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide, a key intermediate in the development of various pharmacologically active compounds. The described synthetic pathway is a robust, multi-step process commencing from readily available starting materials. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering a detailed rationale behind the experimental choices and methodologies.
Introduction
N-(4-amino-2-methoxyphenyl)methanesulfonamide and its derivatives are significant scaffolds in medicinal chemistry. The strategic placement of the methoxy, amino, and methanesulfonamide groups on the phenyl ring provides a versatile platform for the synthesis of targeted therapeutic agents. A reliable and scalable synthetic route is therefore crucial for advancing research and development in this area. This guide details a well-established pathway involving the initial preparation of a key nitro-aromatic intermediate, followed by sulfonylation and a final reduction step.
Overall Synthetic Strategy
The synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide is most effectively achieved through a three-stage process. The initial stage focuses on the regioselective nitration of a protected aniline derivative. This is followed by the introduction of the methanesulfonyl group. The final stage involves the selective reduction of the nitro group to the desired amine.
Caption: Overall workflow for the synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide.
Part 1: Synthesis of the Key Intermediate: 2-Methoxy-4-nitroaniline
The synthesis of the crucial intermediate, 2-methoxy-4-nitroaniline, is a well-documented three-step process starting from 2-methoxyaniline.[1] This initial sequence is critical for ensuring the correct regiochemistry of the final product.
Step 1.1: Acetylation of 2-Methoxyaniline
To prevent oxidation and control the regioselectivity of the subsequent nitration step, the amino group of 2-methoxyaniline is first protected as an acetamide. Acetic acid is an economical and effective acetylating agent for this transformation.[1]
Reaction:
Experimental Protocol:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup, charge 123.2 g (1.0 mol) of 2-methoxyaniline and 150 g (2.5 mol) of acetic acid.[1]
-
Heat the reaction mixture to 115°C.[1]
-
Continuously remove the water generated during the reaction by distillation to drive the equilibrium towards product formation.[1]
-
Monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete within 6 hours.[1]
-
The resulting acetic acid solution of N-(2-methoxyphenyl)acetamide is used directly in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | 2-Methoxyaniline | [1] |
| Reagent | Acetic Acid | [1] |
| Temperature | 115°C | [1] |
| Reaction Time | ~6 hours | [1] |
Step 1.2: Nitration of N-(2-methoxyphenyl)acetamide
The introduction of the nitro group is achieved through electrophilic aromatic substitution using fuming nitric acid. The acetamido and methoxy groups are ortho-, para-directing, leading to the desired 4-nitro product. Careful temperature control is paramount to minimize the formation of undesired isomers.[2]
Reaction:
Experimental Protocol:
-
Cool the acetic acid solution of N-(2-methoxyphenyl)acetamide from the previous step to 0-10°C in an ice bath.[2]
-
Slowly add 77.2 g (1.3 mol) of fuming nitric acid dropwise over 1 hour, ensuring the reaction temperature is maintained between 0-10°C.[2]
-
After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2 hours.[2]
-
Monitor the reaction by GC to confirm the consumption of the starting material.
-
Upon completion, add 100 g of deionized water to the reaction mixture and allow it to stand for 30 minutes.[2]
-
Filter the precipitated solid, which is the crude N-(2-methoxy-4-nitrophenyl)acetamide.
| Parameter | Value | Reference |
| Starting Material | N-(2-methoxyphenyl)acetamide | [2] |
| Reagent | Fuming Nitric Acid | [2] |
| Temperature | 0-10°C | [2] |
| Reaction Time | ~3 hours | [2] |
Step 1.3: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide
The final step in the synthesis of the key intermediate is the deprotection of the amino group via alkaline hydrolysis.
Reaction:
Experimental Protocol:
-
To the crude N-(2-methoxy-4-nitrophenyl)acetamide from the previous step, add 200 g of water and 48.0 g (1.2 mol) of sodium hydroxide.[3]
-
Heat the mixture to 100°C and maintain this temperature for 2 hours with stirring.[3]
-
Monitor the reaction by GC until the starting material is completely consumed.[3]
-
Cool the reaction mixture to 0-5°C to precipitate the product.[3]
-
Filter the solid, wash it with 300 mL of deionized water, and dry at 80°C to a constant weight to obtain 2-methoxy-4-nitroaniline.[3]
| Parameter | Value | Reference |
| Starting Material | N-(2-methoxy-4-nitrophenyl)acetamide | [3] |
| Reagent | Sodium Hydroxide | [3] |
| Temperature | 100°C | [3] |
| Reaction Time | ~2 hours | [3] |
| Typical Yield | ~95% | [2] |
| Purity (GC) | >99% | [2] |
Part 2: Synthesis of N-(2-methoxy-4-nitrophenyl)methanesulfonamide
With the key intermediate in hand, the next stage involves the introduction of the methanesulfonyl group. This is achieved by reacting 2-methoxy-4-nitroaniline with methanesulfonyl chloride in the presence of a base.
Caption: Reaction scheme for the sulfonylation of 2-methoxy-4-nitroaniline.
Step 2.1: Sulfonylation of 2-Methoxy-4-nitroaniline
The reaction of the primary amine with methanesulfonyl chloride forms the sulfonamide bond. Triethylamine is used as a base to neutralize the HCl generated during the reaction, and a catalytic amount of 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction.[4]
Reaction:
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-methoxy-4-nitroaniline (1.0 eq.) in dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirring solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.[4]
-
Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a hexanes:ethyl acetate gradient to yield N-(2-methoxy-4-nitrophenyl)methanesulfonamide as a solid.
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-4-nitroaniline | [4] |
| Reagent | Methanesulfonyl Chloride | [4] |
| Base | Triethylamine | [4] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | [4] |
| Solvent | Dichloromethane | [4] |
| Temperature | 0°C to room temperature | [4] |
| Typical Yield | ~90% (crude) | [4] |
Part 3: Reduction to N-(4-amino-2-methoxyphenyl)methanesulfonamide
The final step in the synthesis is the selective reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation using Raney Nickel is a highly effective and widely used method for this transformation due to its high efficiency and selectivity.[5][6]
Caption: Catalytic hydrogenation for the reduction of the nitro group.
Step 3.1: Catalytic Hydrogenation with Raney Nickel
Raney Nickel is a spongy, highly active form of nickel that is particularly effective for the hydrogenation of nitro groups.[7] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure.
Reaction:
Experimental Protocol:
-
In a hydrogenation vessel, suspend N-(2-methoxy-4-nitrophenyl)methanesulfonamide (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of Raney Nickel (5-10% by weight of the substrate) to the suspension. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry in water or the reaction solvent.[5]
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen and by TLC analysis until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper may be pyrophoric; keep it wet with solvent until it can be safely quenched.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude N-(4-amino-2-methoxyphenyl)methanesulfonamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
| Parameter | Value | Reference |
| Starting Material | N-(2-methoxy-4-nitrophenyl)methanesulfonamide | - |
| Catalyst | Raney Nickel | [5][7] |
| Reagent | Hydrogen Gas | [7] |
| Solvent | Ethanol or Methanol | - |
| Temperature | Room Temperature | - |
| Pressure | ~50 psi | - |
Characterization and Data
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
| Compound | Molecular Formula | Molecular Weight | Typical Appearance | Melting Point (°C) |
| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.15 | Yellow solid | 140-142 |
| N-(2-methoxy-4-nitrophenyl)methanesulfonamide | C₈H₁₀N₂O₅S | 246.24 | Solid | - |
| N-(4-amino-2-methoxyphenyl)methanesulfonamide | C₈H₁₂N₂O₃S | 216.26 | Solid | - |
(Note: Melting point for intermediates and final product may vary based on purity and crystalline form.)
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of explosive byproducts.
-
Raney Nickel: Activated Raney Nickel is pyrophoric and must be handled with extreme care in an inert atmosphere or as a slurry.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of N-(4-amino-2-methoxyphenyl)methanesulfonamide. By carefully controlling the reaction conditions at each step, researchers can obtain the target compound in good yield and high purity, facilitating its use in further synthetic applications and drug discovery programs. The self-validating nature of the described protocols, with clear monitoring and purification steps, ensures the integrity of the final product.
References
-
Zia-ur-Rehman, M., et al. (2012). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2490. Available at: [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. Available at: [Link]
-
American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. Available at: [Link]
-
Jadhav, S. D., et al. (2014). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. ResearchGate. Available at: [Link]
-
Various Authors. (2017). Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate. Available at: [Link]
-
Wikipedia. Raney nickel. Available at: [Link]
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
Patsnap. Preparation method of 2-methoxy-4-nitroaniline - Eureka. Available at: [Link]
-
Wikipedia. 2-Methoxy-4-nitroaniline. Available at: [Link]
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Available at: [Link]
-
PubChem. 2-Methoxy-4-nitroaniline. Available at: [Link]
-
BindingDB. PrimarySearch_ki. Available at: [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Al-Azab, F., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]
-
Haneishi, T., et al. (1973). Isolation and characterization of the methionine antagonist L-2-amino-4-methoxy-trans-3-butenoic acid from Pseudomonas aeruginosa grown on n-paraffin. PubMed. Available at: [Link]
-
On-Uma, P., et al. (2012). Identification, Purification, and Characterization of a Novel Amino Acid Racemase, Isoleucine 2-Epimerase, from Lactobacillus Species. ResearchGate. Available at: [Link]
-
Hagiwara, H., et al. (1985). Purification and characterization of aminopeptidase N from human plasma. PubMed. Available at: [Link]
-
Ton-That, H., et al. (1999). Purification and characterization of sortase, the transpeptidase that cleaves surface proteins of Staphylococcus aureus at the LPXTG motif. PubMed. Available at: [Link]
Sources
- 1. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 6. acs.org [acs.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
